(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide is a derivative of a carboxylic acid containing a tert-butyloxycarbonyl (Boc) protecting group, a methoxy group, and a dimethyl group. It likely serves as a research intermediate or building block in organic synthesis []. Carboxylic acid derivatives like this are commonly used in peptide synthesis [].
The key features of the molecule include:
(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide is a valuable building block in peptide synthesis, particularly for the incorporation of the L-valine amino acid residue. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amine functionality, allowing for selective modification and chain elongation during peptide assembly. The methoxy and methyl groups attached to the nitrogen atom enhance the solubility and stability of the compound, making it a versatile reagent in various peptide synthesis strategies [].
Here are some examples of its use in peptide synthesis:
(S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide finds applications in chemical biology research due to its ability to modify and probe biological processes. The compound can serve as a substrate for enzymes involved in peptide methylation or hydrolysis, allowing researchers to study their activity and function []. Additionally, the molecule can be conjugated to other biomolecules, such as proteins or nanoparticles, to create targeted probes for various biological targets [].
Irritant